2-Piperidin-1-ylethyl methanesulfonate
Description
2-Piperidin-1-ylethyl methanesulfonate is a methanesulfonate ester derivative featuring a piperidine moiety. Methanesulfonate esters are known for their alkylating properties, which can confer mutagenic or therapeutic effects depending on the substituents . The piperidine group may modulate solubility, bioavailability, and reactivity compared to simpler methanesulfonates like ethyl methanesulfonate (EMS) .
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl methanesulfonate |
InChI |
InChI=1S/C8H17NO3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-8H2,1H3 |
InChI Key |
COHPNLFWIBSIML-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Methanesulfonate (EMS)
EMS, a monofunctional alkylating agent, is widely used as a mutagen in genetic studies. Key comparisons include:
- Reactivity: EMS alkylates DNA at guanine residues, causing point mutations. In contrast, the piperidine group in 2-Piperidin-1-ylethyl methanesulfonate may sterically hinder alkylation or redirect reactivity toward non-DNA targets .
- Toxicity: EMS exhibits significant mutagenicity at 20 mg/mL in Allium cepa root tip cells, inducing chromosomal aberrations. Piperidine-containing analogs (e.g., piperine derivatives) show negligible mitotic disruption in the same assay, suggesting reduced genotoxicity .
Lead Methanesulfonate
Lead methanesulfonate, a metal-coordinated methanesulfonate, differs fundamentally in properties:
- Physical State : Lead methanesulfonate is a corrosive liquid, whereas this compound is likely a solid or viscous liquid due to its organic piperidine group .
- Health Effects : Lead methanesulfonate causes acute respiratory and ocular irritation, with neurotoxic effects from lead exposure. Piperidine derivatives may instead exhibit alkaloid-like toxicity profiles (e.g., CNS effects) but lack heavy metal toxicity .
Ethyl 2-(Piperidin-4-yl)acetate
This piperidine-containing ester shares structural motifs with the target compound:
- Bioavailability : Ethyl 2-(piperidin-4-yl)acetate has a high gastrointestinal (GI) absorption score (0.97) and moderate blood-brain barrier (BBB) permeability (0.72), suggesting that this compound may similarly penetrate biological membranes .
- Synthetic Utility : Both compounds require specialized reagents (e.g., cesium carbonate, EDCI) for synthesis, but the methanesulfonate group in the target compound could enhance electrophilicity for nucleophilic substitution reactions .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Key Insights
- Structural Modifications Alter Toxicity: The piperidine group in this compound likely reduces genotoxicity compared to EMS, as seen in piperine derivatives .
- Synthetic Challenges : Methanesulfonate esters with bulky substituents (e.g., piperidine) require optimized reaction conditions to prevent hydrolysis or side reactions .
- Safety Profile Gaps : Unlike lead methanesulfonate, the target compound lacks acute toxicity data, necessitating further studies to assess respiratory or dermal hazards .
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely reported method involves reacting 2-piperidin-1-ylethanol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base scavenges HCl, driving the reaction to completion:
Key parameters include:
Optimization and Yield Data
| Parameter | Optimal Value | Yield (%) | Side Reactions |
|---|---|---|---|
| Solvent | DCM | 85–90 | <5% over-sulfonation |
| Base | TEA | 88 | Minimal salt formation |
| Reaction Time | 2–3 h | 90 | Hydrolysis (<2%) |
Post-reaction workup involves quenching with ice water, followed by extraction with DCM (3×250 mL) and drying over anhydrous Na2SO4. Rotary evaporation yields the crude product, which is purified via recrystallization from ethyl acetate/hexane.
Alkylation Pathways Using Methanesulfonate Esters
Synthesis via 2-Chloroethyl Methanesulfonate
An alternative route employs 2-chloroethyl methanesulfonate as the alkylating agent. Piperidine reacts with the mesylate in polar aprotic solvents:
Comparative Analysis of Alkylating Agents
| Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromoethyl methanesulfonate | MeCN | 60 | 75 | |
| 2-Iodoethyl methanesulfonate | 2-Propanol | 40 | 82 | |
| 2-Methanesulfonatoethyl chloride | DCM | 25 | 68 |
Iodo derivatives exhibit higher reactivity but pose storage challenges, whereas bromo analogs offer a balance of stability and efficiency.
Industrial-Scale Production Considerations
Catalytic Hydrogenation of Intermediate Precursors
Recent patents describe a two-step process for large-scale synthesis:
-
Reductive Amination : Reacting piperidine with ethylene oxide under H2 pressure (3–5 bar) forms 2-piperidin-1-ylethanol.
-
Sulfonation : The alcohol is treated with MsCl as outlined in Section 2.
This method achieves 92% overall yield with >99% purity, as confirmed by GC-MS.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to quantify 2-Piperidin-1-ylethyl methanesulfonate and detect impurities in research samples?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC/MS/MS) with electrospray ionization for high-sensitivity detection. This method is validated for trace-level determination of methanesulfonate derivatives, enabling quantification down to ppm levels . For impurity profiling, combine reversed-phase HPLC with UV detection (e.g., at 210–220 nm) and cross-validate using nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities.
Q. How should researchers handle and store this compound to mitigate mutagenic and carcinogenic risks?
- Methodological Answer : Follow protocols for alkylating agents:
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis.
- Handling : Use double gloves (nitrile), lab coats, and fume hoods. Decontaminate spills with 10% sodium thiosulfate to neutralize reactive groups .
- Waste disposal : Incinerate at >1,000°C with alkaline scrubbers to prevent release of sulfonic acid by-products .
Q. What are the standard protocols for synthesizing this compound with high purity?
- Methodological Answer :
- Step 1 : React piperidin-1-ylethanol with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C.
- Step 2 : Use triethylamine (1.2 eq) as a base to scavenge HCl.
- Step 3 : Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallize from diethyl ether. Monitor purity by HPLC (≥98%) and confirm structure via FT-IR (S=O stretch at ~1,350 cm⁻¹) and ¹H-NMR (δ 3.0–3.2 ppm for CH₂-SO₃) .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound synthesis be minimized for sensitive bioassays?
- Methodological Answer :
- Quality Control : Implement additional analyses for peptide-like derivatives, such as peptide content assays (via Kjeldahl nitrogen analysis) and ion chromatography for residual sulfonate salts .
- Process Optimization : Use kinetic studies to identify critical reaction parameters (e.g., temperature, stirring rate) affecting by-product formation. Apply design of experiments (DoE) to optimize conditions .
Q. What experimental strategies can address contradictions in reported mutagenic efficiencies of this compound across different model systems?
- Methodological Answer :
- Comparative Studies : Perform dose-response assays in parallel in vitro (e.g., Ames test with Salmonella TA100) and in vivo (e.g., Arabidopsis T-DNA mutant screens) to assess species-specific metabolic activation .
- Mechanistic Profiling : Use whole-genome sequencing to compare mutation spectra (e.g., CG→TA transitions vs. indels) and correlate with alkylation sites predicted by computational modeling (e.g., molecular docking of the sulfonate group with DNA bases) .
Q. How can reaction conditions be optimized to reduce genotoxic by-products during the synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
